Cas no 17490-72-1 (2-(4-Nitrobenzyl)oxybenzaldehyde)

2-(4-Nitrobenzyl)oxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-((4-Nitrobenzyl)oxy)benzaldehyde
- 2-[(4-Nitrobenzyl)oxy]benzaldehyde
- 2-[(4-nitrobenzyl)oxy]benzaldehyde(SALTDATA: FREE)
- 2-[(4-nitrophenyl)methoxy]benzaldehyde
- ASISCHEM N43069
- CHEMBRDG-BB 5566707
- TIMTEC-BB SBB001482
- benzaldehyde, 2-[(4-nitrophenyl)methoxy]-
- 17490-72-1
- ALBB-014023
- BBL023105
- Oprea1_749841
- CS-0313678
- Cambridge id 5566707
- VS-07328
- SCHEMBL3686701
- DTXSID80352175
- STK796730
- AKOS000249119
- MFCD01025493
- Oprea1_393029
- AB00089532-01
- OTAVA-BB 7020673534
- 2-(4-Nitrobenzyl)oxybenzaldehyde
-
- MDL: MFCD01025493
- インチ: InChI=1S/C14H11NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-9H,10H2
- InChIKey: AXZLBQBZZLPIMB-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
計算された属性
- 精确分子量: 257.06900
- 同位素质量: 257.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 307
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 72.1Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 451.0±25.0 °C at 760 mmHg
- フラッシュポイント: 207.5±25.2 °C
- PSA: 72.12000
- LogP: 3.50950
- じょうきあつ: 0.0±1.1 mmHg at 25°C
2-(4-Nitrobenzyl)oxybenzaldehyde Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- HazardClass:IRRITANT
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Nitrobenzyl)oxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-(4-Nitrobenzyl)oxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB220379-250 mg |
2-[(4-Nitrobenzyl)oxy]benzaldehyde; 95% |
17490-72-1 | 250MG |
€159.10 | 2023-01-27 | ||
eNovation Chemicals LLC | Y1264275-1g |
Benzaldehyde, 2-[(4-nitrophenyl)methoxy]- |
17490-72-1 | 95% | 1g |
$185 | 2024-06-07 | |
abcr | AB220379-250mg |
2-[(4-Nitrobenzyl)oxy]benzaldehyde, 95%; . |
17490-72-1 | 95% | 250mg |
€168.30 | 2025-02-22 | |
Crysdot LLC | CD12132672-5g |
2-((4-Nitrobenzyl)oxy)benzaldehyde |
17490-72-1 | 95+% | 5g |
$499 | 2024-07-24 | |
eNovation Chemicals LLC | Y1264275-1g |
Benzaldehyde, 2-[(4-nitrophenyl)methoxy]- |
17490-72-1 | 95% | 1g |
$185 | 2025-02-20 | |
TRC | B505068-50mg |
2-[(4-Nitrobenzyl)oxy]benzaldehyde |
17490-72-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB220379-1g |
2-[(4-Nitrobenzyl)oxy]benzaldehyde, 95%; . |
17490-72-1 | 95% | 1g |
€230.10 | 2025-02-22 | |
TRC | B505068-100mg |
2-[(4-Nitrobenzyl)oxy]benzaldehyde |
17490-72-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
TRC | B505068-500mg |
2-[(4-Nitrobenzyl)oxy]benzaldehyde |
17490-72-1 | 500mg |
$ 135.00 | 2022-06-07 | ||
Matrix Scientific | 063792-500mg |
2-[(4-Nitrobenzyl)oxy]benzaldehyde |
17490-72-1 | 500mg |
$158.00 | 2023-09-10 |
2-(4-Nitrobenzyl)oxybenzaldehydeに関する追加情報
Introduction to 2-(4-Nitrobenzyl)oxybenzaldehyde (CAS No. 17490-72-1)
2-(4-Nitrobenzyl)oxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 17490-72-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a nitro-substituted benzyl group and an aldehyde moiety, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. Its structural framework, combining electron-withdrawing and electron-donating functional groups, positions it as a versatile building block for medicinal chemistry applications.
The molecular structure of 2-(4-Nitrobenzyl)oxybenzaldehyde consists of a benzene ring substituted with a nitro group at the para position, linked to a benzyl ether group, which further connects to an aldehyde functional group. This arrangement imparts distinct reactivity patterns, making it amenable to various chemical transformations. The presence of the nitro group enhances electrophilic aromatic substitution reactions, while the aldehyde group allows for condensation reactions with amino compounds, leading to Schiff base formations. These characteristics are particularly useful in the development of novel therapeutic agents.
In recent years, 2-(4-Nitrobenzyl)oxybenzaldehyde has been explored in the context of drug discovery and development. Its ability to participate in multiple synthetic pathways has made it a candidate for generating derivatives with enhanced pharmacological properties. For instance, researchers have utilized this compound to synthesize small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammatory disorders. The nitro group's redox-active nature further adds to its potential as a prodrug or modulator of redox-sensitive signaling pathways.
One notable application of 2-(4-Nitrobenzyl)oxybenzaldehyde is in the synthesis of protease inhibitors. Proteases play critical roles in various biological processes, and their dysregulation is associated with numerous pathological conditions. By leveraging the reactivity of the aldehyde group, chemists have been able to develop peptidomimetics and non-peptide inhibitors that disrupt protease activity. These inhibitors have shown promise in preclinical studies as potential treatments for conditions like chronic inflammation and neurodegenerative diseases.
Moreover, the compound has found utility in the field of biomaterials and bioconjugation chemistry. The benzyl ether linkage provides a stable yet reactive handle for attaching biomolecules such as peptides, proteins, and nucleic acids. This property is particularly valuable in the development of targeted drug delivery systems and diagnostic probes. Researchers have employed 2-(4-Nitrobenzyl)oxybenzaldehyde to create conjugates that exhibit improved solubility, bioavailability, and targeted delivery profiles.
The synthesis of 2-(4-Nitrobenzyl)oxybenzaldehyde typically involves multi-step organic reactions starting from commercially available precursors like 4-nitrobenzaldehyde. Nitration followed by benzyl ether formation or direct functionalization strategies can be employed depending on the synthetic route chosen. Advances in catalytic methods have also enabled more efficient and sustainable production processes, reducing waste and improving yields.
Recent studies have highlighted the role of 2-(4-Nitrobenzyl)oxybenzaldehyde in developing photoactive compounds for applications in photodynamic therapy (PDT). The nitro group's ability to absorb light at specific wavelengths makes it an attractive moiety for generating reactive oxygen species that can selectively target diseased cells. PDT combined with small-molecule photosensitizers has shown efficacy in treating cancers and infections, and compounds derived from 2-(4-Nitrobenzyl)oxybenzaldehyde are being investigated as next-generation photosensitizers.
In conclusion, 2-(4-Nitrobenzyl)oxybenzaldehyde (CAS No. 17490-72-1) represents a fascinating compound with broad applications in pharmaceuticals, materials science, and biotechnology. Its unique structural features enable diverse chemical transformations, making it a valuable tool for synthetic chemists and drug developers. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing scientific understanding and therapeutic innovation.
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